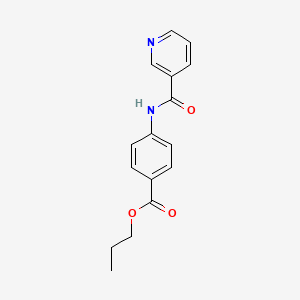

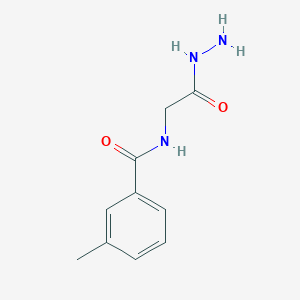

![molecular formula C18H15F3N2O3S B2778039 N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 300557-68-0](/img/structure/B2778039.png)

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an acetamide group (NHC(O)CH3), a methoxy group (OCH3), a trifluoromethyl group (CF3), and a 1,4-benzothiazin-2-one group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazinone and acetamide groups suggests a complex structure with potential for interesting chemical properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the trifluoromethyl group could participate in radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications

Asymmetric Hydrogenation Catalysis

The compound’s structure suggests potential as a ligand or catalyst in asymmetric hydrogenation reactions. Researchers have explored using first-row transition metals (such as 3d metals) for this purpose . These metals exhibit distinct behavior compared to their 4d and 5d counterparts. Investigating the catalytic behavior and enantioinduction models associated with this compound could lead to novel applications in synthetic chemistry.

Amine Deprotection

Anodic oxidation in acidic media has been employed for efficient N-p-methoxyphenylamine deprotection. This process yields high amine yields and is compatible with various oxidizable functional groups . The compound’s unique structure may contribute to its effectiveness in this context.

Enhancing Grip Strength and Inhibiting Protein Catabolism

Studies have explored the effects of related compounds (such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid) on enhancing grip strength and inhibiting protein catabolism induced by exhaustive exercise . While not directly the same compound, the methoxyphenyl moiety suggests potential bioactivity that could be investigated further.

Antibacterial Properties

Given the presence of the benzothiazinyl group, investigations into the compound’s antibacterial properties are warranted. Benzothiazinyl derivatives have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis . Further studies could explore its efficacy against other bacterial strains.

properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3S/c1-26-12-5-3-11(4-6-12)22-16(24)9-15-17(25)23-13-8-10(18(19,20)21)2-7-14(13)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSHYOHVIWKMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2777960.png)

![3-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2777964.png)

![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)

![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)

![Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2777972.png)

![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2777973.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2777976.png)